[2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine
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Overview
Description
2-(5-Bromopyrimidin-2-YL)ethylamine: is a chemical compound that features a bromopyrimidine moiety attached to an ethyl chain, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyrimidin-2-YL)ethylamine typically involves the bromination of pyrimidine followed by nucleophilic substitution reactions. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-(5-Bromopyrimidin-2-YL)ethylamine undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Condensation Reactions: It can also engage in condensation reactions, forming larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Bromopyrimidin-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in organic synthesis .
Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, 2-(5-Bromopyrimidin-2-YL)ethylamine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-YL)ethylamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ethyl and methylamine groups can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the ethyl and methylamine groups.
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of the methylamine.
5-Bromopyrimidin-2-amine: Contains an amine group directly attached to the pyrimidine ring.
Uniqueness: What sets 2-(5-Bromopyrimidin-2-YL)ethylamine apart is its combination of the bromopyrimidine core with an ethyl chain and a methylamine group. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industry .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H10BrN3/c1-9-3-2-7-10-4-6(8)5-11-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
QYJQXUBMBWPRGH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC=C(C=N1)Br |
Origin of Product |
United States |
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